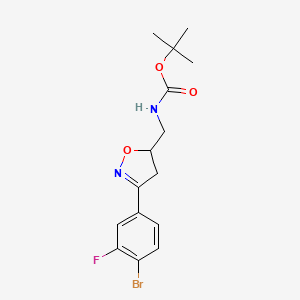
Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate: is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in scientific research and various industrial applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate typically involves multiple steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with hydroxylamine under acidic or basic conditions.
Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions. This can be done using reagents like N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.
Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups. Common reagents include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl ((3-(4-chloro-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
- Tert-butyl ((3-(4-bromo-3-chlorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
- Tert-butyl ((3-(4-bromo-3-methylphenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate
Uniqueness
Tert-butyl ((3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-YL)methyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18BrFN2O3 |
|---|---|
Peso molecular |
373.22 g/mol |
Nombre IUPAC |
tert-butyl N-[[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C15H18BrFN2O3/c1-15(2,3)21-14(20)18-8-10-7-13(19-22-10)9-4-5-11(16)12(17)6-9/h4-6,10H,7-8H2,1-3H3,(H,18,20) |
Clave InChI |
VIJCCBSMAJDBBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC(=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


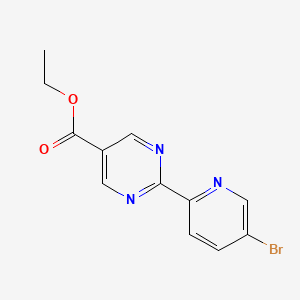
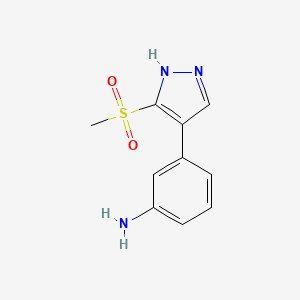

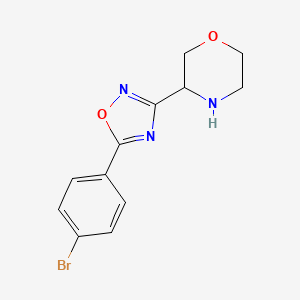
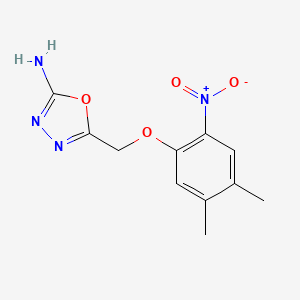

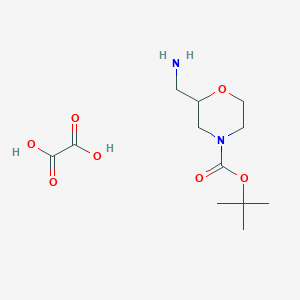

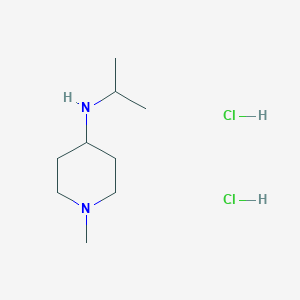
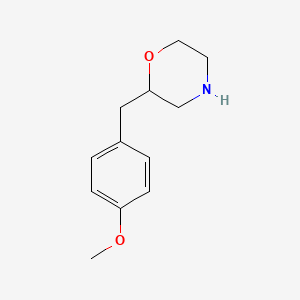


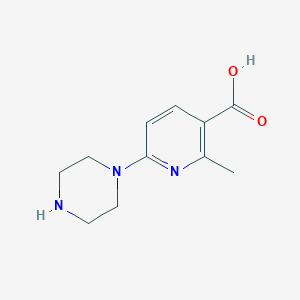
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
